REACTION_SMILES
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[CH3:32][NH2:33].[Cl-:34].[Cl-:35].[Cl-:36].[Cl-:37].[Cl:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([cH:20]1)[C:7]([c:13]1[c:14]([F:19])[cH:15][cH:16][cH:17][cH:18]1)=[N:8][CH2:9][C:10](=[O:12])[NH:11]2.[O:21]1[CH2:22][CH2:23][CH2:24][CH2:25]1.[OH2:39].[Ti+4:38].[cH:26]1[cH:27][cH:28][cH:29][cH:30][cH:31]1>>[Cl:1][c:2]1[cH:3][cH:4][c:5]2[c:6]([cH:20]1)[C:7]([c:13]1[c:14]([F:19])[cH:15][cH:16][cH:17][cH:18]1)=[N:8][CH2:9][C:10]([NH:33][CH3:32])=[N:11]2
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CN
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Name
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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O=C1CN=C(c2ccccc2F)c2cc(Cl)ccc2N1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Ti+4]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
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CNC1=Nc2ccc(Cl)cc2C(c2ccccc2F)=NC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |